2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl and oxadiazole groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the oxadiazole ring and the coupling of the fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and oxadiazole groups can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Shares the fluorophenoxy group but differs in the overall structure and functional groups.
4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol: Contains a similar fluorophenoxy group but has a pyrazole ring instead of an oxadiazole.
Uniqueness
The unique combination of fluorophenyl and oxadiazole groups in 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13F2N3O3 |
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Molecular Weight |
345.30 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C17H13F2N3O3/c1-10(24-14-5-3-2-4-13(14)19)17(23)20-16-15(21-25-22-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
OKJNNIXAYKAWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Origin of Product |
United States |
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